molecular formula C9H15NO4 B2605188 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid CAS No. 1342160-44-4

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid

Cat. No.: B2605188
CAS No.: 1342160-44-4
M. Wt: 201.222
InChI Key: NRLJWJORFRZMIJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound features a unique structure that includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with oxazolidinone derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxazolidinone, followed by the addition of 3,3-dimethylbutanoic acid . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxazolidinone derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is unique due to the presence of both the 3,3-dimethylbutanoic acid moiety and the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)6(7(11)12)10-4-5-14-8(10)13/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJWJORFRZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342160-44-4
Record name 3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
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